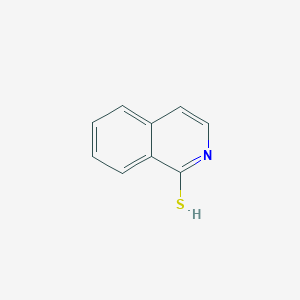

isoquinoline-1-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoquinoline-1-thiol is a heterocyclic aromatic organic compound that contains a sulfur atom attached to the first position of the isoquinoline ring Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isoquinoline-1-thiol can be synthesized through several methods. One common approach involves the reaction of isoquinoline with sulfur-containing reagents. For example, isoquinoline can be treated with thiourea in the presence of a strong acid to yield this compound. Another method involves the use of Lawesson’s reagent, which can convert isoquinoline-1-oxide to this compound under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Isoquinoline-1-thiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isoquinoline-1-sulfonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can yield isoquinoline, especially when using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups. For example, reaction with alkyl halides can produce alkylthioisoquinolines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Isoquinoline-1-sulfonic acid.

Reduction: Isoquinoline.

Substitution: Alkylthioisoquinolines, acylthioisoquinolines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Isoquinoline-1-thiol exhibits a range of biological activities, making it a valuable candidate for drug development. Its applications in medicinal chemistry can be categorized as follows:

1.1 Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties against various bacterial and fungal strains. These compounds have been shown to inhibit the growth of pathogens, thus presenting potential for therapeutic use in treating infections .

1.2 Anticancer Properties

Isoquinoline derivatives, including this compound, have been studied for their anticancer activities. For instance, certain this compound derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation . The structure-activity relationship (SAR) studies indicate that modifications to the thiol group can enhance cytotoxicity against specific cancer cell lines .

1.3 Enzyme Inhibition

this compound has been investigated for its potential as an enzyme inhibitor. It can interact with various biological macromolecules, influencing enzymatic pathways critical in disease processes . This makes it a candidate for developing enzyme inhibitors that could lead to new therapeutic agents.

Material Science Applications

The structural characteristics of this compound make it suitable for applications in material science:

2.1 Building Block for Complex Molecules

this compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecular architectures. Its reactivity due to the thiol group allows for various chemical transformations, which are pivotal in synthesizing novel compounds with desired properties .

2.2 Fluorescent Probes

The unique electronic properties of this compound enable its use as a fluorescent probe in biochemical assays. These probes can be utilized to study cellular processes and interactions at a molecular level, providing insights into biological mechanisms .

Synthetic Approaches and Case Studies

The synthesis of this compound has been explored through various methodologies:

3.1 Synthetic Methodologies

Recent advancements in synthetic techniques have allowed for the efficient construction of this compound and its derivatives. Traditional methods such as the Pictet–Spengler reaction have been adapted to produce these compounds with high yield and selectivity .

3.2 Case Study: Anticancer Activity

A notable study investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results demonstrated that specific modifications to the thiol group significantly enhanced cytotoxicity, leading to increased apoptosis rates in treated cells . This highlights the importance of structural optimization in developing effective anticancer agents.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, a comparative analysis with related compounds is essential:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cysteine | Amino Acid | Contains a thiol group; crucial for protein structure via disulfide bonds. |

| Glutathione | Tripeptide | Acts as a major antioxidant; involved in detoxification processes. |

| Mercaptoacetic Acid | Simple Thiol | Used in organic synthesis; less complex than isoquinoline derivatives. |

| Thioacetamide | Thioamide | Exhibits different reactivity patterns; used in organic synthesis. |

This compound is distinct due to its combination of a heterocyclic aromatic system and a reactive thiol group, which sets it apart from simpler thiols or other amino acids .

Wirkmechanismus

The mechanism of action of isoquinoline-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity can lead to the inhibition of enzyme activity or the modulation of signaling pathways, which may underlie its biological effects.

Vergleich Mit ähnlichen Verbindungen

Isoquinoline-1-thiol can be compared with other similar compounds such as:

Isoquinoline: Lacks the thiol group and has different chemical reactivity and biological properties.

Quinoline: A structural isomer of isoquinoline with a nitrogen atom at a different position in the ring system.

Thioquinoline: Contains a sulfur atom in the quinoline ring, similar to this compound but with different reactivity and applications.

This compound is unique due to the presence of the thiol group, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

IUPAC Name |

isoquinoline-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYIDSMWPLNHRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CN=C2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.